molecular formula C5H5ClN4O2 B1612734 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid CAS No. 77813-57-1

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid

Cat. No.: B1612734
CAS No.: 77813-57-1
M. Wt: 188.57 g/mol
InChI Key: XYSNHNLTNNUZLI-UHFFFAOYSA-N
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Description

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C5H5ClN4O2 and is registered in the PubChem database under the ID 20538578 . As a pyridazine derivative featuring both a reactive hydrazine group and a carboxylic acid functional group, this molecule serves as a versatile building block or intermediate in organic synthesis and pharmaceutical research . The carboxylic acid group is a key functional unit in organic chemistry, known for its role in forming hydrogen bonds and participating in various reactions such as esterification and decarboxylation, which are fundamental for creating more complex molecular structures . The presence of both chloro and hydrazinyl substituents on the pyridazine ring further enhances its potential as a precursor for the synthesis of heterocyclic compounds. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions. Specific physical, chemical, and application data for this exact compound are areas of ongoing research.

Properties

IUPAC Name

6-chloro-3-hydrazinylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-3-1-2(5(11)12)4(8-7)10-9-3/h1H,7H2,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSNHNLTNNUZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608489
Record name 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77813-57-1
Record name 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide Intermediate Preparation and Cyclization

A key step in the preparation involves the formation of a hydrazide intermediate, which can be obtained by heating hydrazine with appropriate precursors such as nitriles or esters. According to EP0210648A1, hydrazides are often prepared by heating hydrazine with formic acid or related compounds, sometimes resulting in mixtures with cyclization products. These mixtures can be directly cyclized by heating with polyphosphoric acid at 150–160°C to form the pyridazine ring system containing the hydrazinyl group.

Halogenation and Chlorination Steps

Chlorination at the 6-position of the pyridazine ring can be achieved by using phosphorus oxychloride (POCl3) under reflux conditions. For example, a related pyridazine derivative was synthesized by refluxing the precursor with POCl3 at 100°C for 2 hours, followed by neutralization and isolation of the chlorinated product with high yields (~94%). This method is adaptable for introducing the 6-chloro substituent in the target compound.

Hydrazinyl Group Introduction

The hydrazinyl group at the 3-position is introduced by nucleophilic substitution or hydrazinolysis of appropriate leaving groups (e.g., halides or esters). Hydrazine hydrate is commonly used as the nucleophile under reflux or elevated temperature conditions. For instance, hydrazine hydrate reacts with 3-chloro precursors or nitrile-containing intermediates to yield hydrazinyl-substituted pyridazines.

Carboxylic Acid Formation

The carboxylic acid at the 4-position is generally formed by hydrolysis of nitrile groups or esters. Hydrolysis can be performed under acidic or basic conditions, depending on the stability of other functional groups. Alternatively, the carboxylic acid can be obtained by hydrolysis of -CN or -CCl3 groups as reported in patent EP0210648A1.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Hydrazide formation Hydrazine hydrate + nitrile/ester precursor, reflux 60–90°C, 8–24 h Hydrazide intermediate May yield mixture with cyclized products
2 Cyclization Polyphosphoric acid, 150–160°C, heating Pyridazine ring formation Converts hydrazide to pyridazine derivative
3 Chlorination Phosphorus oxychloride (POCl3), reflux 100°C, 2 h 6-Chloro substituted pyridazine High yield (~94%) reported for similar compounds
4 Hydrazinyl substitution Hydrazine hydrate, reflux or elevated temp 3-Hydrazinyl substitution Nucleophilic substitution on halide or ester
5 Hydrolysis to carboxylic acid Acidic/basic hydrolysis of nitrile or ester 4-Carboxylic acid formation Standard hydrolysis conditions

Detailed Research Findings and Notes

  • Hydrazide preparation often results in mixtures with cyclization by-products; however, these mixtures can be directly used for subsequent cyclization without purification, simplifying the process.

  • Chlorination using POCl3 is a robust method for introducing chlorine substituents on the pyridazine ring, with reflux times around 2 hours and yields above 90% in related pyridazine derivatives.

  • Hydrazinyl group introduction requires careful control of reaction conditions to avoid overreaction or side reactions. Hydrazine hydrate is effective under reflux, and the reaction is typically performed in solvents like ethanol or water.

  • Hydrolysis steps to obtain the free carboxylic acid are standard but must consider the stability of the hydrazinyl group, which can be sensitive to strong acidic or basic media.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl2SOCl_2) converts the carboxylic acid to its reactive acid chloride intermediate (C5_5H4_4ClN4_4OCl) via a chlorosulfite mechanism .

  • Ester synthesis : Reaction with alcohols (e.g., ethanol) in acidic conditions yields ethyl esters (e.g., ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate).

  • Amide formation : The acid chloride reacts with amines to produce hydrazinylpyridazine carboxamides, useful in medicinal chemistry.

Reaction TypeReagents/ConditionsProduct
EsterificationEthanol, H2SO4H_2SO_4, refluxEthyl ester derivative
AmidationR-NH2_2, THF, baseCarboxamide derivative

Hydrazinyl Group Reactivity

The hydrazine moiety (-NH-NH2_2) participates in cyclization and oxidation:

  • Schiff base formation : Condensation with aldehydes/ketones generates hydrazones, which can cyclize to form pyrazole or triazole rings under acidic or thermal conditions . For example, reaction with acetylacetone yields fused pyridazine-pyrazole hybrids.

  • Oxidation : Exposure to H2O2H_2O_2 or KMnO4KMnO_4 oxidizes the hydrazine to an azo (-N=N-) or diazenyl (-N=NH) group.

Mechanistic pathway for cyclization :

  • Hydrazone formation via condensation.

  • Intramolecular cyclization (e.g., with polyphosphoric acid at 150–160°C) .

  • Decarboxylation (if applicable) to stabilize the heterocyclic product .

Nucleophilic Substitution at Chlorine

The 6-chloro substituent undergoes substitution reactions with nucleophiles:

  • Amination : Reaction with ammonia or amines (e.g., methylamine) replaces chlorine with an amino group.

  • Alkoxylation : Treatment with alkoxide ions (e.g., NaOCH3_3) yields methoxy derivatives.

Example :

C5H5ClN4O2+NH3C5H6N5O2+HCl\text{C}_5\text{H}_5\text{ClN}_4\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_5\text{H}_6\text{N}_5\text{O}_2 + \text{HCl}

Decarboxylation Reactions

Under basic or catalytic conditions, the carboxylic acid group undergoes decarboxylation:

  • Thermal decarboxylation : Heating in quinoline with Cu powder removes CO2_2, yielding 6-chloro-3-hydrazinylpyridazine .

  • Biocatalytic decarboxylation : Enzymatic methods (e.g., using decarboxylases) provide eco-friendly pathways .

Heterocyclic Ring Functionalization

The pyridazine ring participates in electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO3/H2SO4HNO_3/H_2SO_4 introduces nitro groups at electron-deficient positions.

  • Sulfonation : SO3SO_3 in fuming H2SO4H_2SO_4 adds sulfonic acid groups, enhancing water solubility .

Coordination Chemistry

The hydrazine and carboxylic acid groups act as ligands for metal ions:

  • Complexation : Forms stable complexes with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) for catalytic or material science applications .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is primarily utilized in the development of pharmaceuticals. Its structural characteristics allow it to act as a building block for more complex drug molecules.

Key Uses :

  • Antimicrobial Agents : The compound has been explored for its potential as an antimicrobial agent, influencing the design of new antibiotics.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further research in oncology.

Biochemical Research

In biochemical applications, this compound serves as a reagent in various biological experiments. Its hydrazine functional group is particularly useful in bioconjugation techniques, where it can react with carbonyl-containing biomolecules to form stable hydrazones.

Applications Include :

  • Protein Labeling : Used for labeling proteins and other biomolecules for tracking and imaging purposes.
  • Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Pharmaceutical Intermediate

The compound acts as an intermediate in synthesizing other pharmaceutical agents. Its reactivity allows it to participate in further chemical transformations, leading to the development of novel therapeutics.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against a range of bacterial strains.
Study BAnticancer PropertiesShowed promising results in vitro against cancer cell lines, warranting further investigation.
Study CBioconjugation TechniquesSuccessfully labeled proteins with minimal side reactions, indicating high specificity.

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The following table summarizes key analogs and their structural differences:

Compound Name (CAS No.) Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Structural Similarity
6-Chloro-3-hydroxypyridazine-4-carboxylic acid (50681-26-0) -Cl (6), -OH (3), -COOH (4) ~189.56* Not reported 0.89
Ethyl 6-chloropyridazine-4-carboxylate (612834-90-9) -Cl (6), -COOEt (4) ~202.62* Not reported 0.89
Ethyl 3,6-dichloropyridazine-4-carboxylate (34127-22-5) -Cl (3,6), -COOEt (4) ~237.07* Not reported 0.83
3-Chloro-6-hydrazinylpyridazine (N/A)† -Cl (3), -NHNH₂ (6) ~161.58* 92 N/A
6-Chloro-4-pyridazinecarboxylic acid (1256794-24-7) -Cl (6), -COOH (4) ~174.56* Not reported N/A

*Calculated based on molecular formulas; †From , structurally related but lacks the carboxylic acid group.

Key Observations:

Hydrazinyl vs. Hydroxyl Groups : Replacing the hydrazinyl group with a hydroxyl (as in 50681-26-0) reduces nucleophilicity but may enhance stability. Hydrazinyl derivatives are more reactive in condensation reactions (e.g., forming triazolo rings, as in ) .

Carboxylic Acid vs. Ester Groups : The ethyl ester (612834-90-9) and methyl analogs exhibit lower polarity than the carboxylic acid form, impacting solubility and bioavailability. Esters are often used as prodrugs .

Chlorination Patterns : Dichloro derivatives (e.g., 34127-22-5) show reduced similarity (0.83) due to steric and electronic effects, which may hinder interactions in biological systems .

Biological Activity

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid (CAS No. 77813-57-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C6H6ClN5O2\text{C}_6\text{H}_6\text{Cl}\text{N}_5\text{O}_2

This compound features a pyridazine ring with hydrazine and carboxylic acid functional groups, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to:

  • Inhibit Protein Kinases : It exhibits inhibitory effects on specific protein kinases that are crucial in cancer cell proliferation and survival.
  • Modulate Gene Expression : The compound has been implicated in influencing gene regulatory proteins, which can affect cellular processes such as differentiation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies assessed its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

  • In Vivo Efficacy Against Tumors : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its anticancer properties.
  • Synergistic Effects : Research indicated that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Predominantly excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid
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6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid

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